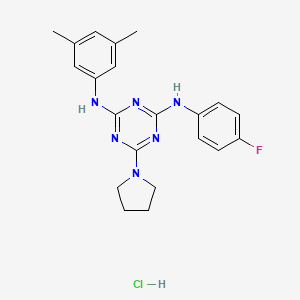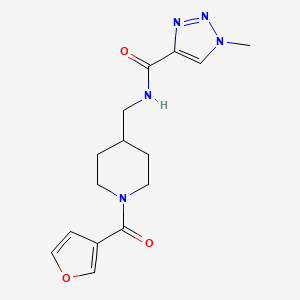
1-(4-甲基哌嗪-1-基)-4-硫代-3,4,5,6,7,8-六氢喹唑啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a piperazine ring, and a thioxo group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The quinazolinone core, the piperazine ring, and the thioxo group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in its structure .科学研究应用
抗癌活性
对与 1-(4-甲基哌嗪-1-基)-4-硫代-3,4,5,6,7,8-六氢喹唑啉-2(1H)-酮 结构相似的化合物的研究显示出有希望的抗癌活性。Konovalenko 等人 (2022) 的一项研究评估了具有不同杂芳取代基的 1-(4-甲基哌嗪-1-基)异喹啉的抗癌活性。这些化合物表现出显着的抗癌活性,突出了结构相关化合物在癌症药物开发中的潜力。该研究强调了杂环取代基在决定这些化合物的抗癌活性中的重要性 (Konovalenko et al., 2022).
抗菌活性
与 1-(4-甲基哌嗪-1-基)-4-硫代-3,4,5,6,7,8-六氢喹唑啉-2(1H)-酮 结构相关的化合物也因其抗菌特性而受到探索。Rajasekaran 等人 (2013) 进行的一项研究合成了 3-取代-2-硫代喹唑啉-4(3H)-酮的新型衍生物,并评估了它们的抗菌和抗惊厥活性。其中一些化合物对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出广谱活性,表明这些衍生物具有抗菌药物开发的潜力 (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
酶抑制
Rotili 等人 (2014) 的另一项研究重点是通过组蛋白甲基转移酶抑制剂 BIX-01294 的修饰,由新型去甲氧基喹唑啉抑制 DNA 甲基转移酶 DNMT3A。这些化合物在低微摩尔水平上有效抑制 DNMT3A,而对 DNMT1 和 G9a 没有显着抑制,表明它们在靶向特定酶用于治疗目的中的潜在用途 (Rotili et al., 2014).
作用机制
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks) and tubulin . CDKs play a crucial role in cell cycle regulation, and tubulin is a key component of the cell’s cytoskeleton .
Mode of Action
Related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells . This suggests that 1-(4-Methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one might have a similar mode of action.
Biochemical Pathways
Compounds with similar structures have been found to affect the cell cycle and apoptosis pathways . These pathways are critical for cell growth and death, and their disruption can lead to various diseases, including cancer .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that 1-(4-Methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one might also be well absorbed and distributed in the body.
Result of Action
Related compounds have been found to induce apoptosis in cancer cells , suggesting that 1-(4-Methylpiperazin-1-yl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one might have similar effects.
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-15-6-8-16(9-7-15)17-11-5-3-2-4-10(11)12(19)14-13(17)18/h2-9H2,1H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXBNMQIKHZPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
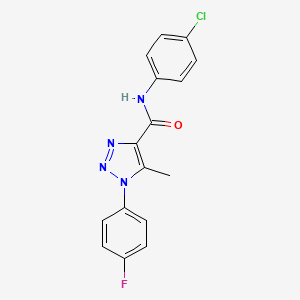
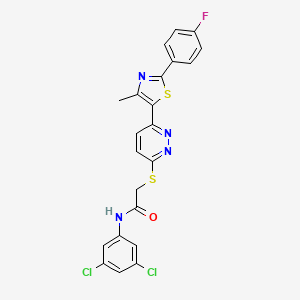

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)
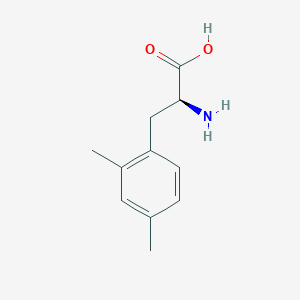
![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)

![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)
